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Compound of Interest

4-Amino-2-methylpyrimidine-5-
Compound Name:
carbaldehyde

Cat. No.: B1281698

An In-Depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde: Properties,
Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently
emerge as cornerstones for the development of novel therapeutic agents. These "privileged
scaffolds” possess the ideal combination of synthetic accessibility, metabolic stability, and the
ability to present functional groups in a precise three-dimensional orientation to interact with
biological targets. 4-Amino-2-methylpyrimidine-5-carbaldehyde is a prominent member of
this class. As a heterocyclic building block, its true value lies in the strategic placement of its
functional groups: a pyrimidine core providing a rigid foundation, an amino group serving as a
critical hydrogen bond donor, and a highly versatile carbaldehyde (formyl) group that acts as a
synthetic handle for extensive molecular elaboration.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of 4-Amino-2-methylpyrimidine-5-carbaldehyde. Moving beyond
a simple recitation of facts, we will explore the causality behind its synthesis, its chemical
reactivity, and its pivotal role in the creation of targeted therapeutics, particularly in the realm of
kinase inhibitors.
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Section 1: Physicochemical Properties and
Structural Elucidation

The utility of any chemical intermediate begins with a thorough understanding of its
fundamental properties. 4-Amino-2-methylpyrimidine-5-carbaldehyde is a stable, typically
solid compound whose structure is primed for subsequent chemical modification.

Key Properties Summary

A summary of the essential physicochemical data for 4-Amino-2-methylpyrimidine-5-
carbaldehyde is presented below.

Property Value Source

4-amino-2-methylpyrimidine-5-

UPAC Name carbaldehyde s
CAS Number 73-68-7 [1][2]
Molecular Formula CeH7N30O [1]
Molecular Weight 137.14 g/mol [1][2]
Appearance Typically a light yellow or off- ]

white solid

NOHYIPRJOCCNMG-
InChl Key [1]
UHFFFAOYSA-N

Spectroscopic Profile: A Structural Blueprint

Structural confirmation is paramount following synthesis. The spectroscopic signature of 4-
Amino-2-methylpyrimidine-5-carbaldehyde is distinct and directly reflects its functional
group composition.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic
signals: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically &
9.5-10.5 ppm), a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group
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(-CHs) protons, and a broad singlet for the amino (-NHz) protons which may exchange with
D20.

e 13C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded
carbonyl carbon of the aldehyde (around 190 ppm). Other distinct signals will correspond to
the aromatic carbons of the pyrimidine ring and the methyl carbon.[5]

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. A strong absorption band around 1640-1680 cm~1 is indicative of the C=0 stretch of
the conjugated aldehyde.[6] Bands in the 3300-3500 cm~1 region correspond to the N-H
stretching vibrations of the primary amine.[7][8]

o Mass Spectrometry (MS): Electron Impact (El) mass spectrometry would show a molecular
ion (M*) peak corresponding to its molecular weight (m/z = 137), with fragmentation patterns
characteristic of the pyrimidine structure.[9][10]

o Sample Preparation (NMR): Dissolve approximately 5-10 mg of the purified compound in 0.6
mL of a suitable deuterated solvent (e.g., DMSO-de or CDCIs).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Obtain a
standard proton spectrum over a range of 0-12 ppm.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum on the same instrument.

o Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like
methanol or acetonitrile.

e MS Acquisition: Analyze the sample via Electrospray lonization (ESI) or El, acquiring data in
positive ion mode to observe the [M+H]* or M+ ion.

Section 2: Synthesis Strategies

The efficient construction of the 4-amino-2-methylpyrimidine-5-carbaldehyde scaffold is
critical for its use as a building block. The most common and logical strategies involve either
formylating a pre-existing 4-amino-2-methylpyrimidine ring or building the ring from acyclic
precursors.
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Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the formyl group, pointing to a
formylation reaction as a key final step. A deeper disconnection breaks the pyrimidine ring into

simpler, commercially available starting materials.

Formylation

C-N Disconnection
Vilsmeier Reagent 4-Amino-2-methyl-
(POCIs/DMF) pyrimidine-5-carbaldehyde

Ring Synthesis

C-C Disconnection
Formylation

Acetamidine +
3-Carbon Synthon
(e.g., from malononitrile)

4-Amino-2-methylpyrimidine

Click to download full resolution via product page

Caption: Retrosynthesis of the target molecule.

Key Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of
electron-rich aromatic and heteroaromatic compounds.[11][12] The 4-aminopyrimidine ring is
sufficiently activated by the amino group to undergo electrophilic substitution at the C5 position.
[13][14]

The reaction proceeds by first forming the "Vilsmeier reagent,” a chloromethyliminium salt, from
phosphoryl chloride (POCI3) and N,N-dimethylformamide (DMF). This electrophilic species is
then attacked by the pyrimidine ring, leading to the aldehyde after aqueous workup.[15]
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Vilsmeier Reagent Formation
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Caption: Workflow of the Vilsmeier-Haack Formylation.

Causality: This protocol uses an excess of POCIs and DMF, which serve as both reagent and
solvent. The temperature is carefully controlled to prevent side reactions and decomposition.
The final hydrolysis step is crucial for converting the intermediate iminium salt to the desired

aldehyde.

o Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic
stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to O °C in an ice bath.

e Vilsmeier Reagent Formation: Add phosphoryl chloride (POCIs) dropwise to the cooled DMF
with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at
this temperature for 30 minutes to form the Vilsmeier reagent.
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e Substrate Addition: Add 4-amino-2-methylpyrimidine to the reaction mixture portion-wise,
maintaining the temperature below 20 °C.

o Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and
maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with
stirring.

» Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated
solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will
precipitate as a solid.

« |solation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water,
and dry under vacuum.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of 4-Amino-2-methylpyrimidine-5-carbaldehyde stems almost entirely
from the reactivity of its aldehyde group. This functional group is an electrophilic center that
serves as a linchpin for connecting the pyrimidine scaffold to other molecular fragments, a
critical step in building complex drug molecules.

Key transformations include:

o Condensation Reactions: The aldehyde readily reacts with primary amines and related
nucleophiles (like hydroxylamines and hydrazines) to form imines, oximes, and hydrazones,
respectively. This is a cornerstone of library synthesis for screening.[16][17][18]

¢ Reductive Amination: A two-step or one-pot reaction where an imine is first formed with an
amine, followed by reduction (e.g., with NaBHsCN or NaBH(OACc)s3) to yield a more stable
secondary amine linkage.
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o Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene,
allowing for carbon-carbon bond formation and extension of the molecule.

4-Amino-2-methyl-
pyrimidine-5-carbaldehyde

Key [Derivatization Pathways

Primary Amine . o
Y Imine Derivative

(R-NH2)

Hydroxylamine

(R-O-NHz2) Oxime Derivative

Wittig Reagent Wittty Rea

(PhsP=CHR) Alkene Derivative

Click to download full resolution via product page

Caption: Key reactions of the aldehyde moiety.

Section 4: Applications in Medicinal Chemistry &
Drug Development

The 4-aminopyrimidine scaffold is a well-established pharmacophore found in numerous
approved drugs and clinical candidates. Its structure mimics the purine core of ATP, allowing it
to act as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

Case Study: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of
many cancers. The 4-aminopyrimidine core of our titte compound is an excellent starting point
for designing kinase inhibitors.[19] The N1 and the 4-amino group of the pyrimidine ring can
form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common
anchoring motif for inhibitors. The C5-aldehyde provides the vector for introducing substituents
that occupy adjacent pockets, thereby conferring potency and selectivity.
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Derivatives of 4-aminopyrimidine-5-carbaldehyde have shown potent inhibitory activity against
several important oncology targets:

o VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Oxime derivatives have been
identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of
new blood vessels) required for tumor growth.[16][18][20]

o EGFR/ErbB-2 (Epidermal Growth Factor Receptor): Hydrazone derivatives have been
developed as dual inhibitors of EGFR and ErbB-2 (also known as HER?2), two kinases often
overexpressed in breast, lung, and other cancers.[17][21]
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Kinase ATP-Binding Pocket Aminopyrimidine Inhibitor

Hinge Region
(Backbone NH)

Aminopyrimidine

Hydrophobic Pocket Core

Linker

(from Aldehyde)
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Caption: Aminopyrimidine scaffold in a kinase pocket.

Causality: This protocol demonstrates the straightforward condensation reaction of the
aldehyde. A weak base like pyridine is used to catalyze the reaction and neutralize the HCI

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21316232/
https://pubmed.ncbi.nlm.nih.gov/16979339/
https://pubmed.ncbi.nlm.nih.gov/27068889/
https://www.researchgate.net/publication/51426762_4-Amino-6-arylamino-pyrimidine-5-carbaldehyde_hydrazones_as_potent_ErbB-2EGFR_dual_kinase_inhibitors
https://pure.johnshopkins.edu/en/publications/4-amino-6-arylamino-pyrimidine-5-carbaldehyde-hydrazones-as-poten-2/
https://www.benchchem.com/product/b1281698?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

byproduct from the hydroxylamine salt. The reaction is typically clean, and the product often
precipitates upon formation.

 Dissolution: Suspend 1.0 equivalent of 4-Amino-2-methylpyrimidine-5-carbaldehyde in
ethanol in a round-bottom flask.

e Reagent Addition: Add 1.1 equivalents of O-ethylhydroxylamine hydrochloride, followed by
1.5 equivalents of pyridine.

e Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently
heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.

« |solation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect it by
filtration. If not, reduce the solvent volume under reduced pressure and add water to induce
precipitation.

o Purification: Wash the collected solid with water and then a small amount of cold ethanol.
Dry the product under vacuum to yield the desired oxime derivative.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of 4-Amino-2-methylpyrimidine-5-
carbaldehyde is essential. The compound should be handled in a well-ventilated fume hood,
and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information

Hazard Class Statement Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed Warning
Skin Corrosion/Irritation H315: Causes skin irritation Warning

) H318: Causes serious eye
Serious Eye Damage Danger
damage

) H335: May cause respiratory ]
STOT, Single Exposure o Warning
irritation
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(Source: ECHA C&L Inventory)[1]

e Engineering Controls: Always handle the solid and its solutions inside a certified chemical
fume hood.

« Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles at all times.[22]

» Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin
and eyes.[23]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place,
away from incompatible materials such as strong oxidizing agents.

e Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust
generation, and place it in a sealed container for chemical waste disposal.[24]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde is far more than a simple organic molecule; it
is a testament to the power of rational molecular design. Its robust and accessible synthesis,
combined with the strategic placement of a versatile aldehyde handle on a biologically relevant
aminopyrimidine core, establishes it as a high-value intermediate for drug discovery. By
understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers
can continue to build upon this privileged scaffold to develop the next generation of targeted
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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